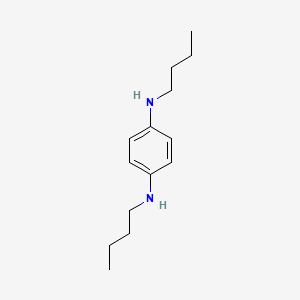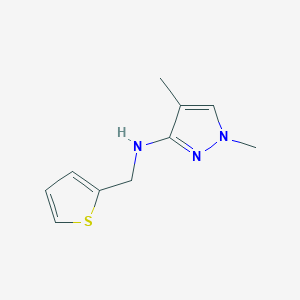![molecular formula C11H11F4N3S B11729368 N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine](/img/structure/B11729368.png)
N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is a compound that features a combination of fluorinated thiophene and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Fluorothiophene Intermediate: The initial step involves the synthesis of the 5-fluorothiophene-2-carbaldehyde through a halogenation reaction.
Formation of the Pyrazole Intermediate: The next step involves the synthesis of the 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine through a cyclization reaction.
Coupling Reaction: The final step involves coupling the fluorothiophene intermediate with the pyrazole intermediate using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorothiophene moiety can interact with various enzymes and receptors, while the pyrazole moiety can modulate biological pathways. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-chlorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
- N-[(5-bromothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
- N-[(5-methylthiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is unique due to the presence of both fluorine and trifluoropropyl groups, which can enhance its biological activity and stability. The combination of these functional groups can lead to improved pharmacokinetic properties and increased potency compared to similar compounds.
Propiedades
Fórmula molecular |
C11H11F4N3S |
|---|---|
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H11F4N3S/c12-10-2-1-9(19-10)6-16-8-5-17-18(7-8)4-3-11(13,14)15/h1-2,5,7,16H,3-4,6H2 |
Clave InChI |
ABYRWLQRQYPOEW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)F)CNC2=CN(N=C2)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729290.png)
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729298.png)
![N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)


methanaminium](/img/structure/B11729335.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729344.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729349.png)
![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)
![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11729377.png)
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B11729378.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729385.png)
